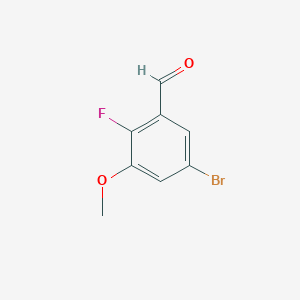

5-Bromo-2-fluoro-3-methoxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2-fluoro-3-methoxybenzaldehyde: is an aromatic aldehyde with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol . This compound is characterized by the presence of a bromo group at position 5, a fluoro group at position 2, and a methoxy group at position 3 on the benzene ring, along with an aldehyde functional group. It is used primarily in research and development within the fields of chemistry and material science.

Wirkmechanismus

Pharmacokinetics

It will likely be a solid at room temperature due to the presence of the aromatic ring and the polar formyl group.

Action Environment

The compound may accumulate in confined spaces, particularly at or below ground level . Consideration should be given to the risk of potentially explosive atmospheres and every possible source of ignition should be eliminated .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-3-methoxybenzaldehyde can be achieved through various synthetic routes. One common method involves the bromination of 2-fluoro-3-methoxybenzaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The process is optimized for efficiency, safety, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-2-fluoro-3-methoxybenzaldehyde undergoes several types of chemical reactions, including:

Aldol Condensation: The aldehyde group can participate in aldol condensation reactions with other carbonyl compounds under basic or acidic conditions.

Nucleophilic Aromatic Substitution: The electron-withdrawing bromo group may activate the ring for nucleophilic aromatic substitution reactions.

Reductive Amination: The aldehyde group can be converted to a primary amine through reductive amination reactions.

Common Reagents and Conditions:

Aldol Condensation: Typically involves bases such as sodium hydroxide or acids like hydrochloric acid.

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols.

Reductive Amination: Reagents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst are used.

Major Products:

Aldol Condensation: β-Hydroxy aldehydes or ketones.

Nucleophilic Aromatic Substitution: Substituted aromatic compounds.

Reductive Amination: Primary amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Bromo-2-fluoro-3-methoxybenzaldehyde is used as a building block in organic synthesis for the preparation of more complex molecules . It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: In biological research, this compound is used to study the effects of various substituents on the biological activity of aromatic aldehydes. It may also be used in the development of new drugs and therapeutic agents .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is employed in the synthesis of advanced materials with specific electronic and optical properties .

Vergleich Mit ähnlichen Verbindungen

- 5-Bromo-2-fluorobenzaldehyde

- 2-Fluoro-5-methoxybenzaldehyde

- 2-Bromo-5-fluorobenzaldehyde

- 5-Bromo-2-methoxybenzaldehyde

Comparison: 5-Bromo-2-fluoro-3-methoxybenzaldehyde is unique due to the specific combination of bromo, fluoro, and methoxy substituents on the benzene ring. This combination results in distinct electronic properties that influence its reactivity and applications. Compared to similar compounds, it offers a unique balance of electron-withdrawing and electron-donating effects, making it valuable in various synthetic and research applications.

Biologische Aktivität

Overview

5-Bromo-2-fluoro-3-methoxybenzaldehyde is an aromatic aldehyde that has garnered interest in medicinal chemistry due to its potential biological activities. It serves as a versatile building block in organic synthesis and may play a role in the development of new therapeutic agents. This article explores its biological activity, chemical properties, and relevant research findings.

- Molecular Formula : C8H6BrF O2

- Molecular Weight : 221.04 g/mol

- Structure : The compound features a bromine atom at the 5-position, a fluorine atom at the 2-position, and a methoxy group at the 3-position of the benzene ring.

Biological Activity

Research indicates that the biological activity of this compound is influenced by its halogen substituents and aldehyde functionality. These properties enable it to interact with various biological targets, potentially leading to antibacterial, antifungal, and antitumor activities.

Antimicrobial Activity

Studies have demonstrated that compounds with brominated methoxyphenyl moieties exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown effective inhibition against various bacterial strains and fungi, suggesting that this compound may also possess these capabilities .

Structure-Activity Relationship (SAR)

The presence of halogen atoms (bromine and fluorine) enhances the electrophilicity of the compound, which is crucial for its interaction with biological macromolecules. The methoxy group contributes to the overall lipophilicity, potentially improving membrane permeability and bioavailability .

Case Studies

-

Synthesis and Evaluation of Antimicrobial Agents :

A study synthesized several derivatives of brominated benzaldehydes, including this compound. The derivatives were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited low MIC (Minimum Inhibitory Concentration) values, highlighting their potential as new antimicrobial agents . -

Inhibitor Discovery :

In a combinatorial chemistry approach, researchers utilized this compound as a precursor to generate a library of compounds aimed at inhibiting specific protein targets. The screening identified several potent inhibitors with IC50 values in the micromolar range, suggesting that this compound could be further explored for therapeutic applications .

Research Findings

Eigenschaften

IUPAC Name |

5-bromo-2-fluoro-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZFGXZFDORHDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1F)C=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.